molecular formula C14H18BrNO4 B1277226 Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid CAS No. 500770-76-3

Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid

Cat. No.: B1277226
CAS No.: 500770-76-3
M. Wt: 344.2 g/mol
InChI Key: UTYRIGRZLZNTLR-NSHDSACASA-N
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Description

Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a bromine atom attached to the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid typically involves the protection of the amino group using a Boc group and the introduction of the bromine atom to the phenyl ring. One common method involves the reaction of (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide in methanol and water at room temperature. The reaction mixture is then acidified to pH 3 using hydrochloric acid, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Coupling Reactions: The amino group can participate in coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.

    Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used to remove the Boc protecting group.

    Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used to facilitate peptide bond formation.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Deprotection Reactions: The free amino acid without the Boc protecting group.

    Coupling Reactions: Peptides or peptide derivatives.

Scientific Research Applications

Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and specificity towards enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Boc-(S)-3-Amino-4-(3-bromo-phenyl)-butyric acid
  • Boc-(S)-3-Amino-3-(4-bromo-phenyl)-propionic acid
  • Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Uniqueness

Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid is unique due to the specific position of the bromine atom on the phenyl ring and the presence of the Boc protecting group. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

(3S)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYRIGRZLZNTLR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426609
Record name (3S)-3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500770-76-3
Record name (βS)-3-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500770-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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